

Spectroscopic Profile of Z-Glu(OtBu)-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-Glu(OtBu)-OH

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical reagents is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for **Z-Glu(OtBu)-OH**, a crucial building block in peptide synthesis and drug development.

Z-Glu(OtBu)-OH, with the systematic name (2S)-2-(benzyloxycarbonylamino)-5-tert-butoxy-5-oxopentanoic acid, is a derivative of L-glutamic acid.[1] Its molecular formula is $C_{17}H_{23}NO_6$, and it has a molecular weight of 337.37 g/mol.[2][3] The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid makes it a valuable reagent in synthetic chemistry.[4]

Spectroscopic Data Summary

A thorough analysis of **Z-Glu(OtBu)-OH** reveals a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Z-Glu(OtBu)-OH** are not readily available in the public domain, the expected chemical shifts can be inferred from the molecular structure.

1H NMR (Proton NMR): The 1H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the protons of the

glutamic acid backbone, and the protons of the tert-butyl ester.

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic (C ₆ H ₅)	~7.3	Multiplet
Benzylic (CH ₂)	~5.1	Singlet
α-CH	~4.3	Multiplet
β-CH ₂	~1.9-2.2	Multiplet
γ-CH ₂	~2.3-2.5	Multiplet
tert-Butyl (CH ₃) ₃	~1.4	Singlet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon	Expected Chemical Shift (ppm)
Carbonyl (C=O, Carboxylic Acid)	~175
Carbonyl (C=O, Urethane)	~156
Carbonyl (C=O, Ester)	~172
Aromatic (C ₆ H ₅)	~127-136
Benzylic (CH ₂)	~67
α-CH	~53
β-CH ₂	~28-32
γ-CH ₂	~30-34
Quaternary (C(CH ₃) ₃)	~80
Methyl (C(CH ₃) ₃)	~28

Infrared (IR) Spectroscopy

The IR spectrum of **Z-Glu(OtBu)-OH** is characterized by strong absorption bands corresponding to the various functional groups present in the molecule.^[4] An FTIR spectrum of **Z-Glu(OtBu)-OH** has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet technique.^[1]

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300-2500	Broad, Strong
N-H Stretch (Amide)	~3300	Medium
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=O Stretch (Carboxylic Acid)	~1710	Strong
C=O Stretch (Urethane)	~1690	Strong
C=O Stretch (Ester)	~1730	Strong
C=C Stretch (Aromatic)	~1600, ~1495	Medium-Weak
C-O Stretch (Ester, Acid)	1300-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry of **Z-Glu(OtBu)-OH** is expected to show the molecular ion peak, confirming the molecular weight of the compound. A characteristic fragmentation pattern involves the loss of the tert-butyl group.^[4]

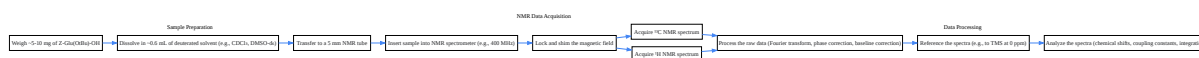
Ion	m/z (expected)
[M+H] ⁺ (Molecular Ion)	338.16
[M-C ₄ H ₉] ⁺ (Loss of tert-butyl)	281.09
[M-C ₄ H ₉ O ₂] ⁺ (Loss of tert-butoxycarbonyl)	237.08

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Z-Glu(OtBu)-OH** are not widely published. However, the following represents standard methodologies for obtaining NMR, IR, and MS data for amino acid derivatives.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a protected amino acid like **Z-Glu(OtBu)-OH** would involve the following steps:



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Workflow for NMR Spectroscopic Analysis

IR Spectroscopy Protocol

The FTIR spectrum of a solid sample like **Z-Glu(OtBu)-OH** is typically obtained using the KBr pellet method.



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Workflow for FTIR Spectroscopic Analysis

Mass Spectrometry Protocol

Mass spectral data for **Z-Glu(OtBu)-OH** can be obtained using various ionization techniques, such as Electrospray Ionization (ESI).



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